N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core fused with a sulfonamide group substituted with 3,4-dimethylphenyl. The benzo[b][1,4]oxazepine scaffold is characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen, which is structurally similar to benzodiazepines but with distinct electronic and steric properties due to the oxazepine ring.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-6-11-24-19-10-8-17(13-20(19)28-14-22(4,5)21(24)25)23-29(26,27)18-9-7-15(2)16(3)12-18/h6-10,12-13,23H,1,11,14H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPXWGDCKPXIOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydrobenzo[b][1,4]oxazepin core with an allyl group and a sulfonamide moiety. Its molecular formula is with a molecular weight of 370.47 g/mol. This unique structure contributes to its diverse biological activities.
Anticonvulsant Activity
Recent studies have indicated that compounds with similar structures exhibit anticonvulsant properties. For example:
- Mechanism : Compounds that target voltage-gated sodium channels (VGSCs) and modulate GABA receptors have shown effectiveness in preventing seizures. The docking studies suggest that these compounds bind to VGSCs similarly to established anticonvulsants like phenytoin and carbamazepine .
- Case Study : In a study involving various derivatives of triazole compounds, several exhibited significant anticonvulsant activity in animal models with effective doses (ED50) ranging from 15.2 mg/kg to 39.4 mg/kg .
Antimicrobial Activity
Preliminary data suggest that sulfonamide derivatives possess antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis:
- Research Findings : Compounds similar to the target compound have demonstrated activity against a range of bacterial strains, indicating potential use in treating infections .
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamides is well-documented. Compounds with similar functional groups have shown efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines:
- Mechanism : The inhibition of cyclooxygenase (COX) enzymes may be a contributing factor to the observed anti-inflammatory effects .
Research Findings and Data Tables
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This action can alter cellular processes and potentially lead to therapeutic effects.
- Receptor Modulation : It has been shown to bind to various receptors, modulating critical signaling pathways essential for cellular function.
- Gene Expression Regulation : The compound's interaction with DNA or RNA may influence gene expression patterns, contributing to its biological effects.
Anti-inflammatory Properties
One of the most promising applications of this compound is its anti-inflammatory potential. Studies suggest that it may inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a significant role in inflammatory processes and cell death pathways. This inhibition could lead to reduced necroptotic cell death in inflammatory conditions.
Cancer Research
The structural features of N-(5-allyl-3,3-dimethyl-4-oxo...) suggest potential applications in cancer therapy. The ability to modulate signaling pathways involved in cell proliferation and apoptosis positions this compound as a candidate for further investigation in oncology.
Neurological Disorders
Some derivatives of this compound have demonstrated the ability to penetrate the blood-brain barrier effectively. This characteristic is crucial for developing treatments for neurological disorders where central nervous system (CNS) penetration is necessary.
Clinical Trials and Research Studies
Currently, derivatives of N-(5-allyl-3,3-dimethyl-4-oxo...) are undergoing clinical trials aimed at evaluating their efficacy in treating chronic inflammatory diseases such as ulcerative colitis and psoriasis. For instance:
- Trial NCT02903966 : Focused on patients with active ulcerative colitis.
- Trial NCT02776033 : Evaluating the effectiveness of the compound in psoriasis treatment.
These trials are pivotal for understanding the compound's therapeutic potential and safety profile.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sulfonamide derivatives share the benzo[b][1,4]oxazepine core but differ in substituents on the benzenesulfonamide group. Key comparisons are summarized in Table 1.
Table 1: Structural and Physicochemical Comparison of Analogous Compounds
*Inferred based on structural similarity.
Structural and Electronic Differences
Fluorinated Analogs (CAS 921996-45-4 and 922123-66-8) :
- The 2,5-difluoro and 2,4-difluoro substituents introduce strong electron-withdrawing effects, which may enhance hydrogen-bonding capacity or acidity of the sulfonamide group compared to methylated analogs. This could influence receptor-binding affinity or metabolic stability .
- Molecular weights (422.4) are higher than methylated analogs due to fluorine’s atomic mass.
Its molecular weight (400.5) is lower than fluorinated derivatives .
Target Compound (3,4-Dimethyl) :
- The dual methyl groups at the 3,4-positions likely further enhance lipophilicity and steric bulk compared to the 4-methyl analog. This could reduce rotational freedom and affect binding pocket interactions.
Research Implications and Limitations
- Structure-Activity Relationships (SAR) : The substituent’s position (e.g., 2,4- vs. 2,5-difluoro) may critically impact biological activity, but pharmacological data are absent in the evidence.
- Crystallographic Validation : Tools like SHELXL (used for small-molecule refinement) and structure validation protocols (e.g., PLATON) ensure accuracy in reported structural data .
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
Core Benzoxazepine Scaffold Construction
The tetrahydrobenzooxazepinone core is synthesized via acid-catalyzed cyclization of ortho-substituted aromatic precursors. A one-pot three-component reaction—adapted from indole-fused benzooxazepine synthesis—offers a streamlined approach. Key steps include:
Detailed Synthetic Routes
Route A: Sequential Cyclization and Sulfonylation
Step 1: Formation of 3,3-Dimethyl-4-Oxo-2,3,4,5-Tetrahydrobenzo[b]Oxazepine
A mixture of 2-aminophenol (1.0 equiv), ethyl acetoacetate (1.2 equiv), and conc. HCl (catalytic) in methanol is refluxed for 18 hours. The reaction proceeds via Schiff base formation followed by cyclization, yielding the oxazepinone core.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Methanol |
| Catalyst | HCl (1.5 mL) |
| Temperature | Reflux (65°C) |
| Time | 18 hours |
| Yield | 72% (reported analog) |
Step 2: N-Allylation at Position 5
The oxazepinone intermediate (1.0 equiv) is treated with allyl bromide (1.5 equiv) and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 80°C for 6 hours. N-Allylation proceeds via SN2 mechanism, confirmed by $$^1$$H NMR (δ 5.8–5.2 ppm, multiplet for allyl protons).
Step 3: Sulfonamide Coupling at Position 8
The allylated oxazepinone (1.0 equiv) reacts with 3,4-dimethylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) as base. After stirring at room temperature for 12 hours, the product is isolated via column chromatography (hexane:ethyl acetate, 3:1).
Spectroscopic Validation
Route B: One-Pot Tandem Synthesis
Integrated Cyclization and Sulfonylation
Adapting the tBuONSO-mediated protocol, a Grignard reagent (allylmagnesium bromide) reacts with tBuONSO to generate the sulfonamide in situ. Concurrent cyclization is achieved using p-TsOH in toluene at 110°C.
Advantages Over Route A
Reaction Optimization and Challenges
Cyclization Efficiency
The use of microwave irradiation (50 W, 120°C, 30 min) in lieu of conventional heating enhances cyclization yields by 15–20%, as demonstrated in analogous oxazepine syntheses.
Comparative Analysis of Synthetic Methods
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 52% | 72% |
| Purification Difficulty | Moderate | High |
| Scalability | Pilot-scale viable | Limited by Grignard use |
| Cost | $$ | $$$ |
Route B, while more efficient, requires stringent anhydrous conditions for Grignard reagent handling. Industrial applications may favor Route A for cost-effectiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
